15‑LOX‑1 Inhibition vs. Licochalcone A
In a direct head‑to‑head enzymatic assay, Glychionide A inhibited 15‑lipoxygenase‑1 (15‑LOX‑1) with an IC₅₀ of 1.8 μM, compared to licochalcone A (a major Glycyrrhiza chalcone) which exhibited an IC₅₀ of 7.6 μM under identical conditions [1]. The quantified difference is a 4.2‑fold lower IC₅₀ for Glychionide A.
| Evidence Dimension | 15‑Lipoxygenase‑1 (15‑LOX‑1) inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | Licochalcone A: 7.6 μM |
| Quantified Difference | 4.2‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant human 15‑LOX‑1, spectrophotometric assay at 25 °C, substrate linoleic acid (40 μM), 5 min pre‑incubation |
Why This Matters
For researchers targeting lipoxygenase‑driven inflammation, Glychionide A provides substantially higher potency than the commonly used licochalcone A, reducing required compound mass per assay or dose.
- [1] Hayashi H, et al. Comparative inhibition of 15‑lipoxygenase by prenylated flavonoids from Glycyrrhiza species. Journal of Natural Products. 2005;68(4):555-559. View Source
